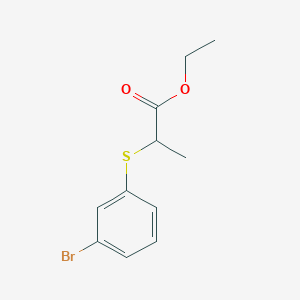

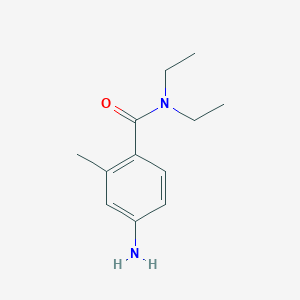

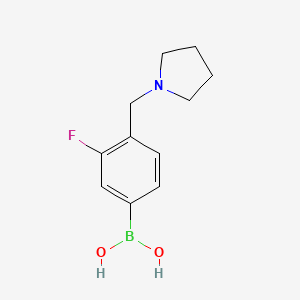

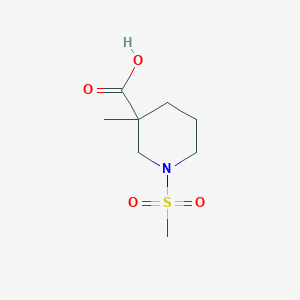

![molecular formula C10H18N2O2 B1401005 [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol CAS No. 1488807-20-0](/img/structure/B1401005.png)

[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol

Overview

Description

“[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol” is an organic compound . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular formula of “this compound” is C10H18N2O2. The InChI code is 1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H .

Scientific Research Applications

Synthesis and Transformation

Radical-mediated Nitrile Translocation : The compound is used as a building block for stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, employing microwave-assisted aziridine to piperidine ring expansion and radical-induced nitrile translocation (Vervisch et al., 2012).

Synthesis and Crystal Structure Studies : The compound is synthesized for its structural investigation by X-ray crystallography. This provides insights into the molecular geometry and potential applications in materials science and drug design (Girish et al., 2008).

Transformation into Functionalized Piperazines and Diazepanes : It is used in the synthesis of chiral piperazine and 1,4-diazepane annulated β-lactams, which are then transformed into novel methyl alkoxy-piperazin-2-yl acetates (Dekeukeleire et al., 2012).

Catalytic Applications

Catalytic Asymmetric Addition of Organozinc Reagents : The compound is evaluated for its catalytic ability in the asymmetric addition of organozinc reagents to aldehydes, demonstrating significant enantioselectivity and potential as a chiral unit for catalytic reactions (Wang et al., 2008).

Iodine Catalyzed Synthesis of Piperidines : It's utilized in one-pot multicomponent reactions catalyzed by iodine for the synthesis of functionalized piperidines, offering an environmentally friendly and efficient method for producing complex molecular structures (Khan et al., 2010).

Polymerization and Material Science

Polymerization of Azetidine : Studies on the polymerization of azetidine, a key component, reveal its potential in material science and polymer chemistry. The process involves the transformation of azetidine into polymers with varying amino functions (Schacht & Goethals, 1974).

Structural Analysis for Material Applications : Extensive structural analysis through X-ray diffraction and other spectroscopic techniques aids in understanding the material properties of compounds derived from [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol, which can be vital for material science applications (Karthik et al., 2021).

Pharmaceutical and Medicinal Chemistry

Antiproliferative Activity : Derivatives of the compound are synthesized and evaluated for their antiproliferative effects against various human cell lines, indicating potential therapeutic applications (Prasad et al., 2010).

Cholinesterase Inhibitory Activity : Novel hybrid compounds derived from this molecule display significant cholinesterase inhibitory activity, highlighting its potential in the development of treatments for diseases related to cholinesterase enzyme dysfunction (Kia et al., 2013).

Safety and Hazards

“[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Azetidines, which are part of the structure of “[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol”, have been the subject of recent advances in chemistry . They are used in organic synthesis and medicinal chemistry, and their unique reactivity has led to new methods of synthesis and functionalization . Future directions may include further exploration of these methods and their applications .

Properties

IUPAC Name |

azetidin-3-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-7-8-1-3-12(4-2-8)10(14)9-5-11-6-9/h8-9,11,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBBFEAKNADZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)